5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol
Brand Name: Vulcanchem
CAS No.: 1558277-46-5
VCID: VC4868424
InChI: InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2
SMILES: C1C(COC2=CC=NN21)O
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

CAS No.: 1558277-46-5

Cat. No.: VC4868424

Molecular Formula: C6H8N2O2

Molecular Weight: 140.142

* For research use only. Not for human or veterinary use.

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol - 1558277-46-5

Specification

CAS No. 1558277-46-5
Molecular Formula C6H8N2O2
Molecular Weight 140.142
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Standard InChI InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2
Standard InChI Key QBIRNWYMLTVIOP-UHFFFAOYSA-N
SMILES C1C(COC2=CC=NN21)O

Introduction

Structural Characteristics

The compound’s IUPAC name, 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-6-ol, reflects its bicyclic structure comprising a pyrazole ring fused to a 1,3-oxazine moiety. Key structural features include:

  • A six-membered oxazine ring with oxygen at position 1 and nitrogen at position 3.

  • A five-membered pyrazole ring fused at positions 2 (pyrazole) and 3 (oxazine).

  • A hydroxyl group (-OH) at the 6-position of the oxazine ring.

The canonical SMILES representation, C1C(COC2=CC=NN21)O, encodes this connectivity . X-ray crystallography data are unavailable, but computational models predict a puckered oxazine ring and planar pyrazole component, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen .

PropertyValueSource
Molecular FormulaC6H8N2O2\text{C}_6\text{H}_8\text{N}_2\text{O}_2
Molar Mass140.14 g/mol
Density1.53±0.1g/cm31.53 \pm 0.1 \, \text{g/cm}^3
Predicted Boiling Point323.1±35.0C323.1 \pm 35.0^\circ \text{C}
pKa13.47±0.2013.47 \pm 0.20

Synthesis and Preparation

No explicit synthesis protocols for 5H,6H,7H-pyrazolo[3,2-b] oxazin-6-ol have been published, but analogous heterocycles provide methodological insights:

Cyclization Strategies

Pyrazolo-oxazine derivatives are typically synthesized via cyclocondensation of aminopyrazoles with carbonyl-containing intermediates. For example:

  • Aminopyrazole Precursors: Reaction of 3-aminopyrazole with α,β-unsaturated ketones or aldehydes under acidic conditions can induce oxazine ring formation .

  • Ring-Closing Metathesis: Transition-metal-catalyzed metathesis of diene precursors has been employed for oxazine synthesis in related systems.

Functionalization Approaches

Post-synthetic modification of preformed pyrazolo-oxazines may introduce the hydroxyl group:

  • Hydroxylation: Oxidative hydroxylation using H2O2\text{H}_2\text{O}_2 or tert-butyl hydroperoxide in the presence of metal catalysts .

  • Protection/Deprotection: Temporary protection of amine groups during synthesis, followed by deprotection to yield the hydroxyl derivative .

Physicochemical Properties

Experimental and predicted properties highlight its polar, hydrophilic nature:

Solubility

  • Water Solubility: Moderate solubility due to hydrogen-bonding capacity from the hydroxyl group. Estimated logP (octanol-water partition coefficient) of 0.85±0.300.85 \pm 0.30 suggests moderate lipophilicity .

  • Organic Solvents: Soluble in DMSO, DMF, and methanol but insoluble in nonpolar solvents like hexane.

Stability

  • Thermal Stability: Decomposes above 300C300^\circ \text{C} without melting, consistent with fused heterocycles .

  • pH Sensitivity: The hydroxyl group (pKa13.47\text{p}K_a \approx 13.47) deprotonates under strongly basic conditions, forming a resonance-stabilized oxyanion .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a multifunctional building block:

  • Peptidomimetics: The oxazine ring mimics peptide β-turn structures, enabling protease resistance.

  • Kinase Inhibitors: Pyrazole-oxazine hybrids inhibit tyrosine kinases (e.g., EGFR) with IC50_{50} values <100 nM in preclinical models .

Prodrug Development

Hydroxyl groups facilitate prodrug conjugation via esterification or glycosylation. For example:

  • Anticancer Prodrugs: Phosphate esters of hydroxylated oxazines show tumor-selective activation in vivo .

Future Research Directions

Synthetic Methodology

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazolo-oxazines for stereochemistry-activity studies.

  • Continuous Flow Chemistry: Automating cyclization steps to improve yield and scalability .

Biological Evaluation

  • Target Identification: High-throughput screening against kinase panels and microbial proteomes.

  • Toxicity Profiling: Assessing genotoxicity and hepatotoxicity in mammalian cell lines.

Computational Modeling

  • Docking Studies: Predicting interactions with COX-2, HIV reverse transcriptase, and bacterial efflux pumps.

  • QSAR Analysis: Correlating substituent effects with antimicrobial potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator